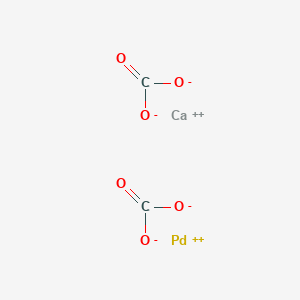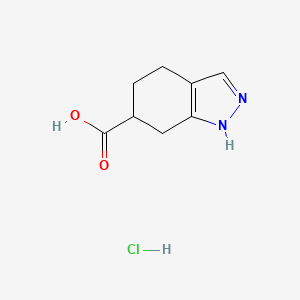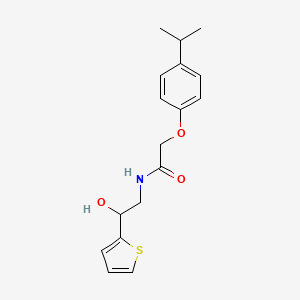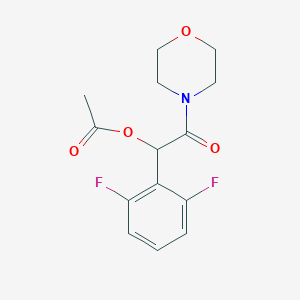
Palladium-Calciumcarbonat
Übersicht
Beschreibung
Palladium-Calciumcarbonate , often denoted as Pd/CaCO3 , is a catalytic material that combines palladium (Pd) nanoparticles with calcium carbonate (CaCO3) as a support matrix. This composite material is widely employed in various chemical processes due to its unique properties and catalytic activity.
Synthesis Analysis
The synthesis of Pd/CaCO3 involves the preparation of Pd nanoparticles supported on the CaCO3 substrate. Typically, this can be achieved through methods such as impregnation , co-precipitation , or deposition-precipitation . The choice of synthesis route impacts the particle size, dispersion, and stability of Pd on the CaCO3 surface.
Molecular Structure Analysis
The molecular structure of Pd/CaCO3 primarily comprises Pd nanoparticles anchored onto the CaCO3 lattice. The Pd nanoparticles exhibit a high surface area, which enhances their catalytic activity. The interaction between Pd and CaCO3 influences the overall stability and reactivity of the material.
Chemical Reactions Analysis
Pd/CaCO3 serves as a versatile catalyst in various reactions, including:
- Hydrogenation : Pd/CaCO3 facilitates the reduction of unsaturated compounds (e.g., alkenes, alkynes) to their corresponding saturated forms.
- Heck Reaction : It promotes the coupling of aryl halides with alkenes to form substituted products.
- Suzuki-Miyaura Cross-Coupling : Pd/CaCO3 enables the synthesis of biaryl compounds.
- Carbon-Carbon Bond Formation : Pd/CaCO3 participates in diverse C-C bond-forming reactions.
Physical And Chemical Properties Analysis
- Surface Area : Pd/CaCO3 exhibits a high specific surface area, allowing efficient reactant adsorption.
- Pore Size Distribution : The porous structure of CaCO3 influences mass transport and accessibility of reactants.
- Zeta Potential : Surface charge affects colloidal stability and interactions with reactants.
Wissenschaftliche Forschungsanwendungen
Green Catalyst Development
Palladium-calcium carbonate is extensively utilized in creating green catalysts. For instance, palladium nanoparticles modified with boron and supported on calcium carbonate have shown exceptional performance in selective hydrogenation reactions. These catalysts are a safer and more efficient alternative to traditional Lindlar catalysts, which contain toxic lead (Chan et al., 2014).
Catalysis in Organic Synthesis
Palladium on calcium carbonate is pivotal in organic synthesis, particularly in cross-coupling reactions. A notable example is its use in the Suzuki cross-coupling reaction, where palladium nanoparticles supported on individual calcium carbonate plates derived from mussel shells demonstrated high efficiency (Chotnitikornkun et al., 2018).
Hydrogen Economy
In the context of a hydrogen-based economy, palladium-calcium carbonate plays a crucial role in various technologies such as hydrogen purification, storage, and detection, owing to palladium's affinity and catalytic properties toward hydrogen (Adams & Chen, 2011).
Biomineralisation and Biomimetic Chemistry
Calcium carbonate's role in biomineralisation and biomimetic chemistry has been extensively studied. It is involved in creating structures with remarkable morphologies and mechanical properties, useful in various technological applications (Meldrum, 2003).
Environmental Applications
Microbial carbonate precipitation, where calcium carbonate plays a significant role, is important in environmental applications such as metal remediation and carbon sequestration. This process mimics natural biomineralization for various biotechnologies (Zhu & Dittrich, 2016).
Safety And Hazards
- Palladium Toxicity : Pd nanoparticles can pose health risks if inhaled or ingested. Proper handling and protective measures are essential.
- Calcium Carbonate Dust : CaCO3 dust may irritate the respiratory system. Adequate ventilation and personal protective equipment are crucial during handling.
Zukünftige Richtungen
Research on Pd/CaCO3 continues to evolve:
- Nanoengineering : Tailoring Pd nanoparticle size and shape for enhanced catalytic performance.
- Support Modification : Exploring alternative support materials beyond CaCO3.
- Green Synthesis : Developing eco-friendly synthesis routes for sustainable Pd/CaCO3 production.
Eigenschaften
IUPAC Name |
calcium;palladium(2+);dicarbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHAVVVUOEGIO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium-Calciumcarbonat | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)


![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)